molecular formula C9H9FN2O2 B2801845 1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one CAS No. 1588944-83-5

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one

Cat. No.: B2801845
CAS No.: 1588944-83-5
M. Wt: 196.181
InChI Key: DJBJDQNFJPLBMV-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an imidazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-hydroxyphenyl)imidazolidin-2-one
  • 1-(3-Bromo-4-hydroxyphenyl)imidazolidin-2-one
  • 1-(3-Methyl-4-hydroxyphenyl)imidazolidin-2-one

Uniqueness

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it more effective in various applications compared to its analogues .

Properties

IUPAC Name

1-(3-fluoro-4-hydroxyphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2/c10-7-5-6(1-2-8(7)13)12-4-3-11-9(12)14/h1-2,5,13H,3-4H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBJDQNFJPLBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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